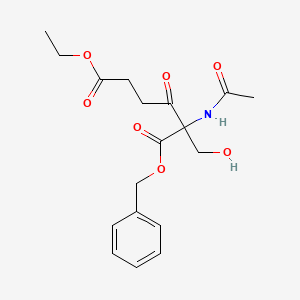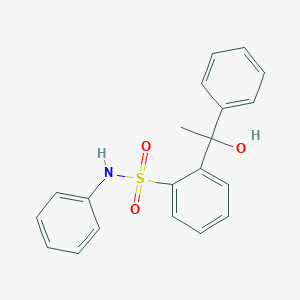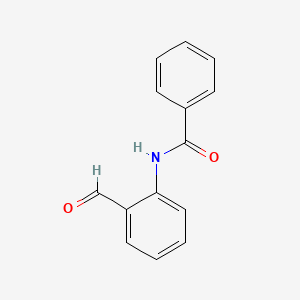
1-Benzyl 6-ethyl 2-(acetylamino)-2-(hydroxymethyl)-3-oxohexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl 6-ethyl 2-(acetylamino)-2-(hydroxymethyl)-3-oxohexanedioate is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including an acetylamino group, a hydroxymethyl group, and a benzyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 6-ethyl 2-(acetylamino)-2-(hydroxymethyl)-3-oxohexanedioate typically involves multi-step organic reactions. The process may start with the preparation of the core hexanedioate structure, followed by the introduction of the benzyl, ethyl, acetylamino, and hydroxymethyl groups through various chemical reactions. Common reagents and catalysts used in these reactions include:
- Benzyl chloride for the introduction of the benzyl group.
- Ethyl bromide for the ethyl group.
- Acetyl chloride for the acetylamino group.
- Formaldehyde for the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl 6-ethyl 2-(acetylamino)-2-(hydroxymethyl)-3-oxohexanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the hexanedioate structure can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific diseases or conditions.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Benzyl 6-ethyl 2-(acetylamino)-2-(hydroxymethyl)-3-oxohexanedioate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl 6-ethyl 2-(amino)-2-(hydroxymethyl)-3-oxohexanedioate: Similar structure but with an amino group instead of an acetylamino group.
1-Benzyl 6-ethyl 2-(acetylamino)-2-(methyl)-3-oxohexanedioate: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness
1-Benzyl 6-ethyl 2-(acetylamino)-2-(hydroxymethyl)-3-oxohexanedioate is unique due to the presence of both the acetylamino and hydroxymethyl groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Propiedades
Número CAS |
1851-55-4 |
|---|---|
Fórmula molecular |
C18H23NO7 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
1-O-benzyl 6-O-ethyl 2-acetamido-2-(hydroxymethyl)-3-oxohexanedioate |
InChI |
InChI=1S/C18H23NO7/c1-3-25-16(23)10-9-15(22)18(12-20,19-13(2)21)17(24)26-11-14-7-5-4-6-8-14/h4-8,20H,3,9-12H2,1-2H3,(H,19,21) |
Clave InChI |
PAPCYNCGILOTRU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(=O)C(CO)(C(=O)OCC1=CC=CC=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate](/img/structure/B14010994.png)

![3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14011003.png)
![4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14011007.png)
![4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14011012.png)






![N-[(Dibenzylamino)-phenyl-methyl]benzamide](/img/structure/B14011042.png)
![Dimethyl2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B14011043.png)
![[3-Methoxy-4-(4-methylphenoxy)phenyl]methanol](/img/structure/B14011045.png)
